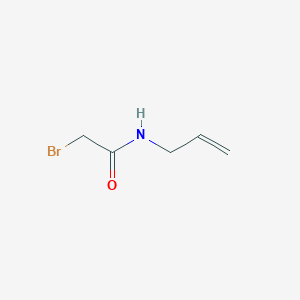
2-Bromo-N-(prop-2-EN-1-YL)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-(prop-2-EN-1-YL)acetamide is a useful research compound. Its molecular formula is C5H8BrNO and its molecular weight is 178.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Bromo-N-(prop-2-EN-1-YL)acetamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by the presence of a bromine atom and a prop-2-en-1-yl group, is being investigated for its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential applications.
The molecular formula for this compound is C₅H₈BrN O. Its structure allows for various chemical interactions that may influence its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The presence of the bromine atom is believed to enhance its antimicrobial efficacy compared to non-brominated counterparts .
Table 1: Antimicrobial Activity of this compound
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has been observed to affect cell viability in cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. In particular, structure-dependent anticancer activity was noted, with certain derivatives showing significantly reduced viability in Caco-2 cells compared to untreated controls .
Table 2: Anticancer Activity against Different Cell Lines
Mode of Action
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Interaction : Similar compounds often interact with enzymes or proteins, potentially inhibiting their function or altering their activity.
- Cell Signaling Modulation : It may influence cellular signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing for the formation of new chemical bonds that modify biological targets .
Pharmacokinetics
The pharmacokinetic profile suggests that compounds like this compound are absorbed through the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These factors are crucial for understanding its therapeutic potential and safety profile .
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
- In Vitro Studies : Research demonstrated that treatment with this compound led to a significant reduction in cell viability in cancer cell lines after a 24-hour exposure period.
- Animal Models : Limited data suggests that dosage variations can influence therapeutic outcomes; however, specific studies detailing dosage effects remain scarce.
- Molecular Docking Studies : In silico investigations have provided insights into binding affinities and interactions with target proteins, supporting the hypothesis that structural modifications can enhance biological activity .
Propiedades
IUPAC Name |
2-bromo-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c1-2-3-7-5(8)4-6/h2H,1,3-4H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIURKPUKYORPET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70440676 |
Source


|
| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126265-30-3 |
Source


|
| Record name | 2-Bromo-N-(prop-2-en-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70440676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














